molecular formula C6H12ClN B2501478 2-Cyclopropylazetidine hydrochloride CAS No. 1820666-70-3

2-Cyclopropylazetidine hydrochloride

Cat. No.: B2501478
CAS No.: 1820666-70-3
M. Wt: 133.62
InChI Key: WHIVVDXVBFIWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylazetidine hydrochloride is a chemical compound with the formula C6H12ClN . Its molecular weight is 133.62 .


Synthesis Analysis

The synthesis of azetidines, including this compound, is a complex process. Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .

Scientific Research Applications

1. Synthesis of Alkaloidal Natural Products

2-Cyclopropylazetidine hydrochloride has been utilized in the synthesis of enantiopure alkaloidal natural products. For example, Wang et al. (2005) demonstrated its application in the total syntheses of (2S,6R)-dihydropinidine and (2S,6R)-isosolenopsins as hydrochlorides. This process involved a synthetic strategy of forming and cleaving 1,3-oxazinane, showcasing the compound's utility in organic chemistry and natural product synthesis (Wang, Dong, Sun, Xu, Li, & Hu, 2005).

2. Catalysis in Polymerization Processes

Cyclopropenimine superbases, related to 2-Cyclopropylazetidine, have been used to catalyze ring-opening polymerization of lactide, as studied by Stukenbroeker et al. (2015). Their research revealed a competitive initiation mechanism involving deprotonation of lactide by the cyclopropenimine to generate an enolate. This study highlights the potential of such compounds in polymer chemistry and materials science (Stukenbroeker, Bandar, Zhang, Lambert, & Waymouth, 2015).

3. Pharmaceutical Drug Development

In the realm of pharmaceuticals, compounds like this compound are instrumental. Boddy et al. (2019) explored the ring expansion of 2-ester-2-arylazetidine carbamates using Brønsted acids to form 6,6-disubstituted 1,3-oxazinan-2-ones. This method serves as a foundation for developing medicinally relevant scaffolds from acyclic precursors, indicating its importance in drug synthesis and development (Boddy, Cordier, Goldberg, Madin, Spivey, & Bull, 2019).

4. Biocatalytic Asymmetric Synthesis

The compound has also found applications in biocatalytic asymmetric synthesis. Zhu et al. (2018) used a strain of Sphingomonas aquatilis for the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key chiral intermediate in hepatitis C virus (HCV) protease inhibitors. This underscores its role in the biocatalytic preparation of chiral intermediates for drug research (Zhu, Shi, Zhang, & Zheng, 2018).

Properties

IUPAC Name

2-cyclopropylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-5(1)6-3-4-7-6;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIVVDXVBFIWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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